molecular formula C12H14O B8488444 1-[1-(4-Methylphenyl)cyclopropyl]ethanone

1-[1-(4-Methylphenyl)cyclopropyl]ethanone

Cat. No. B8488444
M. Wt: 174.24 g/mol
InChI Key: USNDIAMZJWCEJK-UHFFFAOYSA-N
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Patent
US06642218B2

Procedure details

507 mg of sodium hydride (55% in paraffin oil) is introduced into 20 ml of dimethylformamide under nitrogen at 0° C., and 1.36 g of trimethylsulfonium iodide is added. After 30 minutes at this temperature, 845 mg of ketone 40 is added in drops to 4 ml of dimethylformamide. It is stirred for 1 more hour at 0° C., then quenched with sodium chloride solution, extracted with ethyl acetate, dried on sodium sulfate and concentrated by evaporation. After chromatography on silica gel with ethyl acetate/hexane, 447 mg of title compound 41 is obtained as a colorless oil.
Quantity
507 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
845 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)C.[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[CH2:19])[C:16](=[O:18])[CH3:17])=[CH:11][CH:10]=1>CN(C)C=O>[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2([C:16](=[O:18])[CH3:17])[CH2:4][CH2:19]2)=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
507 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
[I-].C[S+](C)C
Step Three
Name
Quantity
845 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C(C)=O)=C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
It is stirred for 1 more hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 447 mg
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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